molecular formula C24H25N3O3 B1327087 2-{1-[(1,3-Diphenyl-1H-pyrazol-4-YL)carbonyl]-piperidin-4-YL}propanoic acid CAS No. 1172525-00-6

2-{1-[(1,3-Diphenyl-1H-pyrazol-4-YL)carbonyl]-piperidin-4-YL}propanoic acid

Cat. No.: B1327087
CAS No.: 1172525-00-6
M. Wt: 403.5 g/mol
InChI Key: LAFPOPYNMDECEJ-UHFFFAOYSA-N
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Description

2-{1-[(1,3-Diphenyl-1H-pyrazol-4-YL)carbonyl]-piperidin-4-YL}propanoic acid is a complex organic compound that features a pyrazole ring, a piperidine ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(1,3-Diphenyl-1H-pyrazol-4-YL)carbonyl]-piperidin-4-YL}propanoic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrazole intermediate.

    Formation of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(1,3-Diphenyl-1H-pyrazol-4-YL)carbonyl]-piperidin-4-YL}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones to alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the specific substitution reaction but may include the use of bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{1-[(1,3-Diphenyl-1H-pyrazol-4-YL)carbonyl]-piperidin-4-YL}propanoic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-{1-[(1,3-Diphenyl-1H-pyrazol-4-YL)carbonyl]-piperidin-4-YL}propanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenyl-1H-pyrazole: Shares the pyrazole ring structure.

    Piperidine derivatives: Compounds with similar piperidine ring structures.

    Propanoic acid derivatives: Compounds with similar carboxylic acid groups.

Uniqueness

What sets 2-{1-[(1,3-Diphenyl-1H-pyrazol-4-YL)carbonyl]-piperidin-4-YL}propanoic acid apart is the combination of these three distinct moieties in a single molecule, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

2-[1-(1,3-diphenylpyrazole-4-carbonyl)piperidin-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-17(24(29)30)18-12-14-26(15-13-18)23(28)21-16-27(20-10-6-3-7-11-20)25-22(21)19-8-4-2-5-9-19/h2-11,16-18H,12-15H2,1H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFPOPYNMDECEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C(=O)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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